molecular formula C21H30NO5P B3015116 diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate CAS No. 488090-33-1

diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate

Cat. No.: B3015116
CAS No.: 488090-33-1
M. Wt: 407.447
InChI Key: YOKPRSNITFQXRL-UHFFFAOYSA-N
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Description

Diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate is a chemical compound with the molecular formula C21H30NO5P and a molecular weight of 407.44 g/mol . This compound is known for its unique structure, which includes a phosphonate group attached to a phenylamino and dimethoxyphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of diisopropyl phosphite with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphonate derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

Diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Diisopropyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate: Similar structure but with ethyl groups instead of isopropyl groups.

    Dimethyl ((2,4-dimethoxyphenyl)(phenylamino)methyl)phosphonate: Similar structure but with methyl groups instead of isopropyl groups.

    Diisopropyl ((2,4-dimethoxyphenyl)(methylamino)methyl)phosphonate: Similar structure but with a methylamino group instead of a phenylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NO5P/c1-15(2)26-28(23,27-16(3)4)21(22-17-10-8-7-9-11-17)19-13-12-18(24-5)14-20(19)25-6/h7-16,21-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPRSNITFQXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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